

2-Amino-6-nitrobenzothiazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-nitrobenzothiazole

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An In-depth Exploration of the History, Synthesis, Properties, and Applications of a Key Chemical Intermediate

Abstract

2-Amino-6-nitrobenzothiazole is a pivotal chemical intermediate with a rich history intertwined with the development of synthetic dyes and, more recently, pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis, a thorough compilation of its physicochemical properties, and an exploration of its primary applications. Special focus is given to its role as a precursor in the manufacture of high-performance disperse azo dyes and as a molecular scaffold for the development of monoamine oxidase (MAO) inhibitors for neurodegenerative diseases. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed methodologies and data to support further research and application.

History and Discovery

The history of **2-amino-6-nitrobenzothiazole** is intrinsically linked to the broader development of benzothiazole chemistry. The benzothiazole ring system, a fusion of benzene and thiazole rings, was first described by Hantzsch and Weber in 1887. The 2-aminobenzothiazole derivatives gained significant attention in the 1950s for their potential as central muscle relaxants.

The direct synthesis of **2-amino-6-nitrobenzothiazole** through the nitration of 2-aminobenzothiazole was known as early as 1930. However, this method produced a mixture of isomers, with the desired 6-nitro compound being a minor product (around 20%). A significant advancement came with the development of a multi-step synthesis involving the acylation of the 2-amino group before nitration. This protective-group strategy dramatically improved the selectivity for the 6-nitro isomer, making its industrial production viable. This improved process was crucial for its primary application as a key intermediate in the synthesis of valuable azo dyes.[1][2] More recently, its utility has expanded into the pharmaceutical realm, serving as a foundational structure for novel therapeutic agents.

Physicochemical Properties

2-Amino-6-nitrobenzothiazole is a yellow to orange crystalline solid. A summary of its key physicochemical properties is presented in the table below.

Property	Value
Molecular Formula	C ₇ H ₅ N ₃ O ₂ S
Molecular Weight	195.20 g/mol
CAS Number	6285-57-0
Appearance	Yellow to orange crystalline powder
Melting Point	247-249 °C (lit.)
Boiling Point	411.7±37.0 °C (Predicted)
Density	~1.47 g/cm ³ (rough estimate)
Solubility	Less than 1 mg/mL in water at 20°C
Storage Temperature	2-8°C, protect from light
FT-IR (KBr, cm ⁻¹)	3315 (N-H stretch), 3012 (Ar-C-H stretch), 1580 (C=N stretch), 1476, 1328 (NO ₂ stretch), 1261, 920, 742, 512
¹ H NMR (400 MHz, CDCl ₃)	δ 5.44 (s, 2H, NH ₂), 7.4-7.5 (d, 2H, Ar-H), 7.71 (s, 1H, Ar-H)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 119, 120.9, 125.15, 126.07, 133.1, 152.15, 167.75

Synthesis and Experimental Protocols

Several methods for the synthesis of **2-amino-6-nitrobenzothiazole** have been reported. The most common and efficient methods are detailed below.

General Synthesis Workflow

The most selective industrial synthesis of **2-amino-6-nitrobenzothiazole** involves a three-step process starting from 2-aminobenzothiazole. This workflow is designed to protect the amino group, direct the nitration to the 6-position, and then deprotect to yield the final product.



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General Synthesis Workflow

Experimental Protocol 1: Synthesis via Acylation and Nitration

This method provides high selectivity and yield for the desired 6-nitro isomer.

Step 1: Synthesis of 2-Acetylaminobenzothiazole

- In a suitable reaction vessel, suspend 2-aminobenzothiazole in acetic anhydride.
- Heat the mixture under reflux for 1-2 hours.
- Cool the reaction mixture and pour it into cold water with stirring.
- Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and dry to obtain 2-acetylaminobenzothiazole.

Step 2: Nitration of 2-Acetylaminobenzothiazole

- Add 192 g (1.0 mol) of 2-acetylaminobenzothiazole to 490 g of sulfuric acid monohydrate at 20-30°C.^[1]
- Cool the mixture to 5-10°C.
- Slowly add 200 g of a mixed acid (containing 31.5% nitric acid) while maintaining the temperature between 5-10°C.^[1]
- After the addition is complete, stir the mixture at 10-15°C for 2 hours.

- Pour the reaction mixture onto 1000 g of ice.
- Filter the precipitate and wash with approximately 5 L of water to obtain water-moist 2-acetylamino-6-nitrobenzothiazole.[1]

Step 3: Saponification to **2-Amino-6-nitrobenzothiazole**

- Suspend the moist 2-acetylamino-6-nitrobenzothiazole presscake in 1650 ml of methanol.[1]
- Heat the suspension to 60°C and adjust the pH to 10.5 with concentrated sodium hydroxide solution.
- Maintain the pH at 10.5 by adding sodium hydroxide solution as needed over the course of 5 hours.[1]
- Cool the mixture to 20°C.
- Filter the crystallized **2-amino-6-nitrobenzothiazole**, wash with methanol, and then with water until free from alkali.
- Dry the product at 50°C in a vacuum drying cabinet. A yield of approximately 171 g can be expected.[1]

Experimental Protocol 2: Direct Nitration of **2-Aminobenzothiazole (Lower Selectivity)**

This method is less preferred due to the formation of multiple isomers.

- Dissolve 2-aminobenzothiazole (0.157 mol) in 36 ml of sulfuric acid below 5°C with vigorous stirring.[3]
- Add nitric acid (19 ml) dropwise, ensuring the temperature is maintained at 20°C.[3]
- Stir the reaction mixture for 4-5 hours.
- Pour the mixture onto ice with stirring.
- Add aqueous ammonia until the solids become slightly orange.

- Filter the solids, wash with water, and dry.
- Recrystallize the crude product from ethanol to obtain **2-amino-6-nitrobenzothiazole**.^[3]

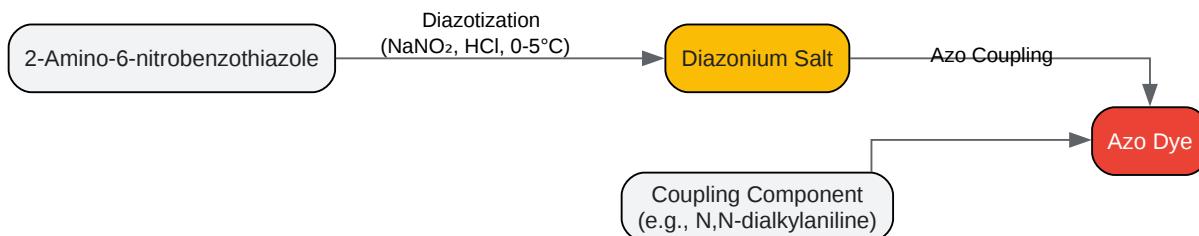
Applications

2-Amino-6-nitrobenzothiazole is a versatile building block in the chemical industry, with significant applications in the synthesis of dyes and pharmaceuticals.

Azo Dye Synthesis

The primary application of **2-amino-6-nitrobenzothiazole** is as a diazo component in the synthesis of disperse azo dyes. These dyes are used for coloring synthetic fibers such as polyester, nylon, and acetate. The presence of the benzothiazole ring and the nitro group imparts high tinctorial strength and good lightfastness to the resulting dyes.

The general synthesis of an azo dye involves diazotization of **2-amino-6-nitrobenzothiazole** followed by coupling with an electron-rich aromatic compound (a coupling component).



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Azo Dye Synthesis Pathway

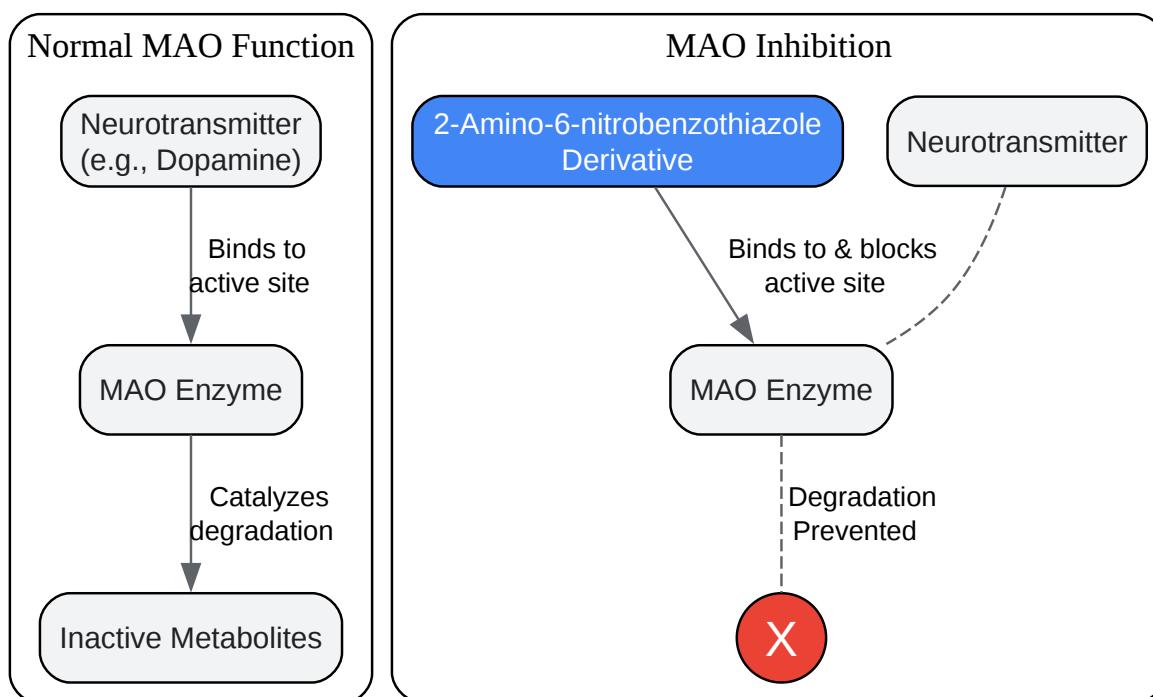
An example of a commercially important dye synthesized from a related nitrothiazole is C.I. Disperse Blue 102. This dye is produced by the diazotization of 2-amino-5-nitrothiazole and coupling with 1-(Ethyl(m-tolyl)amino)propane-1,2-diol.^{[4][5]} While not directly from **2-amino-6-nitrobenzothiazole**, it illustrates the importance of nitro-substituted amino-heterocycles in producing blue disperse dyes.^{[4][5]}

Pharmaceutical Applications: MAO Inhibitors

In recent years, the **2-amino-6-nitrobenzothiazole** scaffold has been identified as a promising starting point for the design and synthesis of monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO can increase the levels of these neurotransmitters in the brain and are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.

Derivatives of **2-amino-6-nitrobenzothiazole**, particularly hydrazone derivatives, have shown potent and selective inhibitory activity against MAO-A and MAO-B.[6]

The mechanism of action involves the binding of the inhibitor to the active site of the MAO enzyme, preventing the substrate (neurotransmitter) from being degraded. Molecular modeling studies suggest that the benzothiazole core of these inhibitors binds within the substrate cavity of the MAO-B enzyme.[7]



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Mechanism of MAO Inhibition

Specifically, compounds like N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide have demonstrated high inhibitory activity against MAO-B, with IC_{50} values in the nanomolar range.^[6] This highlights the potential of **2-amino-6-nitrobenzothiazole** derivatives as therapeutic agents for neurodegenerative diseases.

Conclusion

2-Amino-6-nitrobenzothiazole has evolved from a niche chemical intermediate to a versatile building block in both materials science and medicinal chemistry. Its robust synthesis, facilitated by the protective-group strategy, allows for its efficient production for the dye industry. Furthermore, its unique electronic and structural properties make it an attractive scaffold for the development of new pharmaceuticals, particularly MAO inhibitors. This guide has provided a detailed overview of its history, synthesis, properties, and applications, offering a valuable resource for researchers and industry professionals seeking to leverage this important compound in their work. Further research into its derivatives is likely to uncover new and valuable applications in the years to come.

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